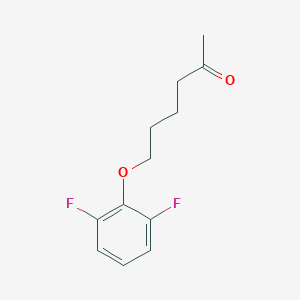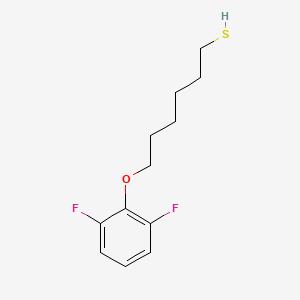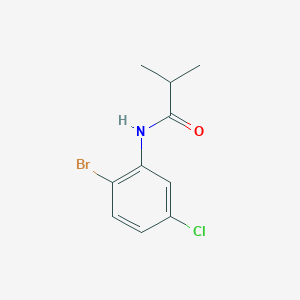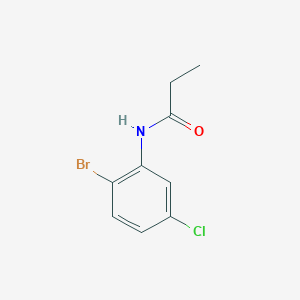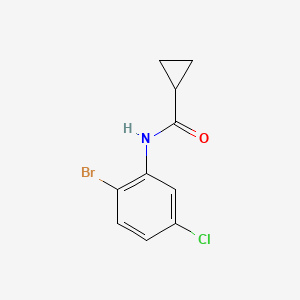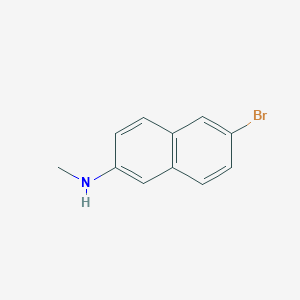
6-bromo-N-methylnaphthalen-2-amine
Overview
Description
6-bromo-N-methylnaphthalen-2-amine is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol . It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methyl group is attached to the nitrogen atom of the amine group at the 2nd position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methylnaphthalen-2-amine typically involves the bromination of N-methylnaphthalen-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure selective substitution at the 6th position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methylnaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: The bromine atom can be reduced to form N-methylnaphthalen-2-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Major products are naphthoquinones.
Reduction Reactions: The primary product is N-methylnaphthalen-2-amine.
Scientific Research Applications
6-bromo-N-methylnaphthalen-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-ethylnaphthalen-2-amine
- 6-bromo-N-propylnaphthalen-2-amine
- 6-chloro-N-methylnaphthalen-2-amine
- 6-fluoro-N-methylnaphthalen-2-amine
Uniqueness
6-bromo-N-methylnaphthalen-2-amine is unique due to the presence of the bromine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group on the nitrogen atom also influences its solubility and interaction with other molecules .
Properties
IUPAC Name |
6-bromo-N-methylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMPEIIKCHAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
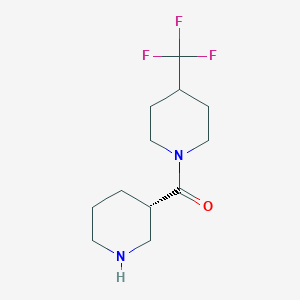
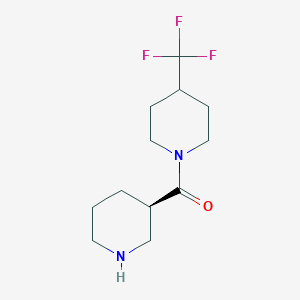
![Tert-butyl n-[(4-hydroxyoxan-4-yl)methyl]carbamate](/img/structure/B7935667.png)
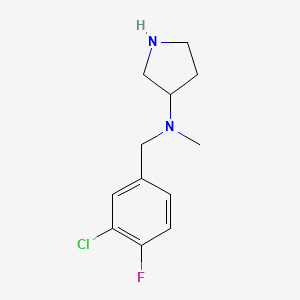
![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7935683.png)
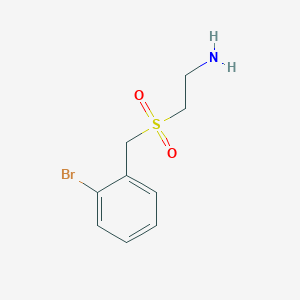
![2-[(2,4-Difluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7935700.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7935715.png)
